molecular formula C16H13BrN2O B14870894 1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole

1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole

Cat. No.: B14870894
M. Wt: 329.19 g/mol
InChI Key: XJSNUXQFCFTXSX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in a cascade reaction with enaminones, hydrazines, and DMSO in the presence of Selectfluor . This method provides a straightforward approach to obtaining 1,4-disubstituted pyrazoles. Industrial production methods may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes .

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-phenylpyrazol-3-yl]methanol

InChI

InChI=1S/C16H13BrN2O/c17-13-6-8-15(9-7-13)19-16(10-14(11-20)18-19)12-4-2-1-3-5-12/h1-10,20H,11H2

InChI Key

XJSNUXQFCFTXSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)CO

Origin of Product

United States

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